
Z-Devd-fmk
概要
説明
N-ベンジルオキシカルボニル-アスパラギン酸(OMe)-グルタミン酸(OMe)-バリン-アスパラギン酸(OMe)-フルオロメチルケトンは、一般的にZ-DEVD-FMKとして知られており、カスパーゼ-3の強力な細胞透過性かつ不可逆的阻害剤です。カスパーゼ-3は、細胞アポトーシスの実行段階に関与する重要な酵素です。 This compoundは、カスパーゼ-6、カスパーゼ-7、カスパーゼ-8、およびカスパーゼ-10などの他のカスパーゼも阻害することが知られています .
準備方法
合成経路と反応条件: Z-DEVD-FMKの合成には、ペプチド鎖の段階的組み立てと、それに続くフルオロメチルケトン基の導入が含まれます。このプロセスは通常、ベンジルオキシカルボニル(Z)基を用いたアミノ酸の保護から始まります。保護されたアミノ酸は、ジシクロヘキシルカルボジイミド(DCC)およびヒドロキシベンゾトリアゾール(HOBt)などの標準的なペプチドカップリング試薬を用いて、順次カップリングされます。 ペプチド鎖の組み立て後、フルオロメチルケトン基は、フルオロメチルケトン誘導体との反応によって導入されます .
工業生産方法: this compoundの工業生産には、大規模なペプチド合成技術が用いられます。このプロセスは、高収率と高純度を実現するために最適化されており、自動ペプチド合成機が使用されることがよくあります。 最終製品は、高性能液体クロマトグラフィー(HPLC)を使用して精製され、不純物の除去が確実に行われます .
化学反応の分析
反応の種類: Z-DEVD-FMKは、細胞内で主に加水分解反応を起こします。 内因性エステラーゼ活性は、メチル基を加水分解して、化合物の生物学的に活性な形態を生成します .
一般的な試薬と条件: this compoundの加水分解は、細胞内のエステラーゼの存在によって促進されます。 反応条件は通常、生理学的条件で、体温および中性pHで起こります .
生成される主な生成物: This compoundの加水分解から生成される主な生成物は、阻害剤の活性形態であり、カスパーゼ-3および他の関連するカスパーゼを効果的に阻害することができます .
科学研究への応用
This compoundは、カスパーゼ-3および他のカスパーゼを阻害する能力により、科学研究で広く使用されています。これは、アポトーシス、神経保護、および癌研究に関連する研究で使用されます。 神経保護において、this compound負荷ナノスフェアは、血液脳関門を横断し、虚血性脳損傷に対する保護を提供することが示されています . 癌研究において、this compoundは、腫瘍細胞のアポトーシスにおけるカスパーゼの役割を研究するために使用されます .
科学的研究の応用
Neuroprotective Effects
Z-Devd-fmk has been extensively studied for its neuroprotective effects, particularly in models of spinal cord injury and traumatic brain injury. The compound acts primarily by inhibiting caspase-3, a key mediator of apoptosis.
Case Study: Spinal Cord Injury
A study involving Wistar albino rats demonstrated that local application of this compound after spinal cord injury significantly reduced secondary tissue damage and preserved motor function. The methodology included:
- Groups : 45 rats divided into three groups (sham-operated, trauma-only, trauma + this compound).
- Assessment : Functional recovery was evaluated using the inclined-plane technique and motor grading scales at 7 days post-injury.
- Findings : this compound treatment resulted in reduced apoptotic cell death across all spinal cord cell types, leading to improved functional outcomes .
Traumatic Brain Injury
This compound has also shown promise in models of traumatic brain injury (TBI). Research indicates that early administration of the inhibitor can improve neurological function and reduce lesion volumes.
Data Table: Efficacy in TBI Models
Time Post-Injury | Neurological Function Improvement | Lesion Volume Reduction |
---|---|---|
1 hour | Significant | Significant |
4 hours | Not significant | Not significant |
8 hours | Not significant | Not significant |
24 hours | Not significant | Not significant |
This data suggests a critical therapeutic window for this compound administration within the first hour post-injury for optimal efficacy .
Cellular Studies
This compound's applications extend to various cellular studies, particularly in understanding apoptotic mechanisms and enhancing cell survival.
Case Study: Platelet Functionality
A study investigated the effects of this compound on platelet function during storage. Key points include:
- Methodology : Platelet concentrates were treated with this compound and stored for 7 days.
- Assessment : Platelet functionality was evaluated through aggregation assays.
- Results : Treatment with this compound enhanced platelet aggregation and survival compared to controls, indicating its potential to mitigate storage lesions and improve platelet viability .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves not only caspase inhibition but also modulation of calpain activity, which is implicated in necrotic cell death.
Mechanistic Data Table
Mechanism | Effect of this compound |
---|---|
Caspase Inhibition | Reduces apoptotic cell death |
Calpain Inhibition | Attenuates necrotic cell death |
Alpha-Spectrin Degradation | Prevents breakdown products associated with necrosis |
Research indicates that this compound can inhibit calpain activity, contributing to its neuroprotective effects beyond mere caspase inhibition .
作用機序
Z-DEVD-FMKは、カスパーゼ-3および他の関連するカスパーゼの活性部位に不可逆的に結合することで、その効果を発揮します。フルオロメチルケトン基は、酵素の活性部位にあるシステイン残基と共有結合を形成し、それによってその活性を阻害します。 この阻害は、アポトーシスの実行段階に関与する下流基質の切断を防ぎます .
類似化合物との比較
類似化合物:
- N-ベンジルオキシカルボニル-バリン-アラニン-アスパラギン酸(OMe)-フルオロメチルケトン(Z-VAD-FMK)
- Boc-アスパラギン酸(OMe)-フルオロメチルケトン(BocD-FMK)
- N-ベンジルオキシカルボニル-バリン-アスパラギン酸(OMe)-バリン-アラニン-アスパラギン酸(OMe)-フルオロメチルケトン(Z-VDVAD-FMK)
独自性: Z-DEVD-FMKは、カスパーゼ-3に対する特異性で独自であり、アポトーシスにおけるカスパーゼ-3の役割を研究するための貴重なツールとなっています。 他のカスパーゼ阻害剤とは異なり、this compoundは、ナノキャリアシステムを使用して送達した場合、血液脳関門を効果的に横断することが示されており、虚血性脳損傷モデルにおいて神経保護を提供します .
生物活性
Z-DevD-fmk, also known as this compound, is a potent and specific irreversible inhibitor of caspase-3, a key enzyme in the apoptosis pathway. This compound has been extensively studied for its biological activity, particularly in the context of neuroprotection and apoptosis modulation. Below is a detailed overview of its biological activity, including research findings, case studies, and relevant data.
This compound inhibits caspase-3, which is crucial for executing apoptosis. It has also been shown to inhibit other caspases such as caspase-6 and caspase-7 at varying degrees. Its action is not limited to apoptosis; it also influences necrotic pathways by inhibiting calpain-mediated cell death mechanisms.
In Vitro Studies
-
Apoptosis Inhibition :
- This compound has been shown to inhibit D4-GDI cleavage and apoptosis in a concentration-dependent manner, effectively reducing ceramide-induced cardiomyocyte death at concentrations ranging from 1 to 200 μM .
- In cultured brain microvessel endothelial cells, this compound (100 μM) significantly reduced OxyHb-induced cell detachment and inhibited both caspase-2 and -3 activities .
- Neuroprotection :
In Vivo Studies
-
Traumatic Brain Injury (TBI) :
- Administration of this compound shortly after TBI improved neurological function and reduced lesion volumes. It was most effective when given within 1 hour post-injury, demonstrating significant neuroprotective effects .
- The compound reduced post-traumatic apoptosis and improved neurological recovery in animal models .
- Neuroprotective Effects :
Case Studies
- Platelet Function Preservation : A study investigated the effect of this compound on stored platelets, revealing that the inhibitor improved platelet survival and function during storage by preventing apoptosis .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
特性
IUPAC Name |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t19-,20-,21-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVAVGBSGRRKN-JYEBCORGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41FN4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879990 | |
Record name | Z-DEVD-fluoromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210344-95-9 | |
Record name | Z-DEVD-fluoromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Z-DEVD-FMK acts as a substrate analogue and binds irreversibly to the active site of caspase-3, preventing the enzyme from cleaving its natural substrates. [] This inhibition halts the apoptotic cascade, leading to reduced DNA fragmentation, preservation of cellular morphology, and potentially improved cell survival. [, , , ]
A: While this compound exhibits high selectivity for caspase-3, research suggests it can inhibit other caspases, albeit with lower potency. For instance, this compound can inhibit caspase-7, another executioner caspase, and at higher concentrations, it may also affect caspase-1 activity. [, ]
A: Studies using this compound in traumatic brain injury models have demonstrated neuroprotective effects, attributed to reduced neuronal apoptosis and a decrease in brain edema. [, , ]
A: Research shows that this compound can influence the expression of other apoptosis-related proteins. For example, in a spinal cord injury model, this compound treatment downregulated the expression of pro-apoptotic proteins like PARP-1 and AIF, while upregulating the anti-apoptotic protein Bcl-2. []
ANone: The molecular formula of this compound is C24H30FNO9 and its molecular weight is 495.5 g/mol.
ANone: The provided research does not delve into specific material compatibility beyond mentioning its use in standard cell culture media and solutions for in vivo injections. Further research is needed to comprehensively assess its compatibility with a wider range of materials.
ANone: The research primarily focuses on the biological effects of this compound and does not provide detailed information regarding its stability under various storage conditions. It is generally recommended to store the compound according to the manufacturer's instructions.
ANone: this compound is not known to have catalytic properties. It functions as an inhibitor by binding to the active site of caspase-3, thereby blocking its enzymatic activity.
ANone: While the provided articles primarily focus on experimental approaches, computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between this compound and caspase-3. These techniques can help to understand the structural basis of the inhibitor's selectivity and potency.
A: The DEVD peptide sequence in this compound is crucial for its interaction with caspase-3. Modifications to this sequence can significantly impact its activity and selectivity. For instance, replacing Asp with other amino acids can diminish its inhibitory potency. [] Additionally, the fluoromethyl ketone (FMK) group is essential for irreversible binding to the caspase active site.
ANone: The research primarily focuses on the biological effects of this compound, with limited information regarding its ADME properties. Further investigations are needed to fully characterize its absorption, distribution, metabolism, and excretion profile in vivo.
A: The research demonstrates the use of various cell lines, including Jurkat T cells, HEK293 cells, and rat neuronal cells, to investigate the effects of this compound on apoptosis induced by different stimuli. [, , , ]
A: Yes, this compound has demonstrated promising neuroprotective effects in preclinical models of traumatic brain injury, spinal cord injury, and stroke. [, , , , ] It has also shown beneficial effects in models of diabetic kidney disease by reducing albuminuria and renal fibrosis. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。